molecular formula C11H10O2 B3052856 1-(1-Benzofuran-3-yl)propan-2-one CAS No. 4687-26-7

1-(1-Benzofuran-3-yl)propan-2-one

Cat. No.: B3052856
CAS No.: 4687-26-7
M. Wt: 174.2 g/mol
InChI Key: PYDBWOMSTNOXQG-UHFFFAOYSA-N
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Description

1-(1-Benzofuran-3-yl)propan-2-one is an organic compound with the molecular formula C11H10O2 It is a benzofuran derivative, characterized by a benzene ring fused to a furan ring, with a propan-2-one substituent at the 3-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-3-yl)propan-2-one can be synthesized through several methods. One common approach involves the acid-catalyzed cyclization of compounds containing a carbonyl group by dehydration . Another method includes the palladium-catalyzed ring closure by an intramolecular Wittig reaction . Additionally, condensation of activated methylene following Dieckmann reaction conditions or ketene intermediate involved cyclization can also be employed .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired scale and application, but they generally follow the principles of the synthetic routes mentioned above.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzofuran-3-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Scientific Research Applications

Scientific Research Applications

1-(1-Benzofuran-3-yl)propan-2-one serves as a versatile building block in the synthesis of complex organic molecules, contributing to the advancement of new synthetic methodologies in chemistry. Its potential biological activities, including antimicrobial and anti-inflammatory properties, make it a subject of interest in biology. Ongoing research aims to explore its potential as a pharmaceutical intermediate in medicine and its role in drug discovery. Additionally, it is utilized in the production of various industrial chemicals and materials, such as polymers and dyes.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3).
  • Reduction: Reduction reactions can convert the ketone group to an alcohol group. Reducing agents such as sodium borohydride (NaBH4NaBH_4) or lithium aluminum hydride (LiAlH4LiAlH_4) are typically used.
  • Substitution: The benzofuran ring can undergo electrophilic substitution reactions, leading to various substituted derivatives. Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols, and substitution reactions can lead to a variety of substituted benzofuran derivatives.

This compound, also known as benzofuran ketone, has shown anticancer potential and has been evaluated for its effects on various cancer cell lines.

Cell Lines Tested:

  • HCT116 (colon cancer)
  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

The compound's anticancer effects primarily involve the disruption of microtubule dynamics. Research indicates that it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Compound 17g, a benzofuran derivative, was shown to bind effectively at the colchicine site on tubulin, which is critical for microtubule stability during cell division.

Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
17gA5490.57Inhibits tubulin polymerization
17gHCT1165.7Induces G2/M phase arrest
3dPC311.4Disrupts mitotic spindle formation

Case Studies

Study on Tubulin Inhibition:

A series of benzofuran derivatives were synthesized and screened for their ability to inhibit tubulin polymerization. The most potent derivative (17g) demonstrated significant antiproliferative activity across multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Mechanistic Insights:

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism.

Other Benzofuran Derivatives

This compound can be compared with other benzofuran derivatives, such as 1-(1-Benzofuran-2-yl)propan-2-amine, 5-MAPB, and 6-APB. Studies on novel psychoactive benzofurans, such as 1-(Benzofuran-5-yl)-N-methylpropan-2-amine (5-MAPB), 1-(Benzofuran-2-yl)-N-methylpropan-2-amine (2-MAPB), and 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine (5-EAPB), have shown that they strongly increase extracellular serotonin levels .

Synthesis of Related Compounds

The synthesis of benzofuran derivatives has been explored, with various methods yielding different compounds. For instance, 1-(Benzofuran-2-yl)-3-hydroxypropan-2-one was isolated as a pale yellow oil during experiments .

Safety Information

Mechanism of Action

The mechanism of action of 1-(1-Benzofuran-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism .

Comparison with Similar Compounds

1-(1-Benzofuran-3-yl)propan-2-one can be compared with other benzofuran derivatives, such as:

Biological Activity

1-(1-Benzofuran-3-yl)propan-2-one, also known as benzofuran ketone, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a benzofuran moiety attached to a propan-2-one group. This structural configuration is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. Notably, the compound has been evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested :
    • HCT116 (colon cancer)
    • HeLa (cervical cancer)
    • HepG2 (liver cancer)
    • A549 (lung cancer)

Table 1: Antiproliferative Activity of Benzofuran Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
17gA5490.57Inhibits tubulin polymerization
17gHCT1165.7Induces G2/M phase arrest
3dPC311.4Disrupts mitotic spindle formation

Source:

The mechanism by which this compound exerts its anticancer effects primarily involves the disruption of microtubule dynamics. Research indicates that it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, compound 17g was shown to bind effectively at the colchicine site on tubulin, which is critical for microtubule stability during cell division .

Case Studies

Several case studies have been conducted to further investigate the biological activity of benzofuran derivatives:

  • Study on Tubulin Inhibition :
    • A series of benzofuran derivatives were synthesized and screened for their ability to inhibit tubulin polymerization.
    • The most potent derivative (17g) demonstrated significant antiproliferative activity across multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
  • Mechanistic Insights :
    • Further mechanistic studies revealed that treatment with compound 17g led to increased levels of apoptotic markers in A549 cells, including cleaved caspase-3 and PARP, confirming its role in promoting apoptosis through microtubule disruption .

Properties

IUPAC Name

1-(1-benzofuran-3-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(12)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDBWOMSTNOXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=COC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20544330
Record name 1-(1-Benzofuran-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4687-26-7
Record name 1-(3-Benzofuranyl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4687-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Benzofuran-3-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20544330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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